Gaboxadol hydrochloride
Overview
Description
Gaboxadol hydrochloride, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol hydrochloride, is a derivative of the alkaloid muscimol. It was first synthesized in 1977 by Danish chemist Poul Krogsgaard-Larsen. This compound is known for its unique interaction with the gamma-aminobutyric acid (GABA) system, making it a compound of interest in neuropharmacology .
Biochemical Analysis
Biochemical Properties
Gaboxadol hydrochloride is a potent agonist of the GABAA receptor and an antagonist of GABAC receptors . It displays a partial agonist efficacy on subunit α1β2γ2, a full agonist efficacy at α5 subunit, and a superagonist efficacy at α4β3δ .
Cellular Effects
This compound has been shown to have sedative effects, which are believed to be due to its action on the GABAA receptors . It is thought to increase deep sleep without the reinforcing effects of benzodiazepines .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with GABAA and GABAC receptors . It acts as an agonist at GABAA receptors that contain α4-δ subunits , and as an antagonist at GABAC receptors .
Dosage Effects in Animal Models
In animal models, this compound has been shown to normalize the distance traveled by Fmr1 KO2 mice to WT activity levels at 0.5 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions: Gaboxadol hydrochloride is synthesized through a series of chemical reactions starting from readily available precursors. The synthesis involves the formation of the isoxazole ring, followed by the introduction of the pyridin-3-ol moiety. The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Gaboxadol hydrochloride undergoes various chemical reactions, including:
Oxidation: Gaboxadol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert gaboxadol to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the gaboxadol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce halogenated derivatives .
Scientific Research Applications
Gaboxadol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of isoxazole derivatives.
Biology: this compound is employed in studies investigating the role of GABA receptors in various biological processes.
Medicine: It has been explored as a potential treatment for sleep disorders, anxiety, and neurodegenerative diseases.
Mechanism of Action
Gaboxadol hydrochloride acts as a selective agonist at the delta-containing GABA type A receptors. Unlike benzodiazepines, which enhance synaptic GABAergic transmission, this compound preferentially targets extrasynaptic GABA receptors. This results in enhanced tonic inhibition, which is associated with its sedative and anxiolytic effects .
Comparison with Similar Compounds
Muscimol: An alkaloid with a similar structure but different receptor affinity.
Ganaxolone: A synthetic analog of the neurosteroid allopregnanolone, also targeting GABA receptors.
Ibotenic Acid: Another derivative of muscimol with distinct pharmacological properties.
Uniqueness: Gaboxadol hydrochloride is unique in its selective action on extrasynaptic GABA receptors, which sets it apart from other GABAergic compounds. This selective targeting results in a different pharmacological profile, making it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZDSZQYRBZPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234251 | |
Record name | Gaboxadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-33-8, 64603-91-4 | |
Record name | Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85118-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gaboxadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gaboxadol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Gaboxadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GABOXADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478RVH3TVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Gaboxadol hydrochloride and how do its different forms behave?
A1: this compound (systematic name: 3-hydroxy-4,5,6,7-tetrahydro-1,2-oxazolo[5,4-c]pyridin-6-ium chloride), with the molecular formula C6H9N2O2(+)·Cl(-), exhibits polymorphism. [] It exists in two enantiotropically related forms. The transformation between these forms is single-crystal-to-single-crystal, occurring at 221 K. [] The enthalpy change associated with this transformation from the high-temperature to the low-temperature form is -0.7 kJ mol(-1). [] This behavior highlights the impact of temperature on the solid-state properties of this compound.
Q2: What is known about the mechanism of action of this compound?
A2: this compound acts as a selective extrasynaptic GABAA receptor agonist. [] While its precise mechanism in treating conditions like spinal muscular atrophy (SMA) remains unclear, research suggests it may compensate for reduced SMN protein levels by enhancing GABAergic neurotransmission. [] This enhancement potentially mitigates neuromuscular dysfunction observed in SMA.
Q3: How effective is this compound in treating SMA models?
A3: Research using the Caenorhabditis elegans smn-1(cb131) allele, which mimics a mild form of SMA, demonstrates the potential therapeutic benefit of this compound. [] In this model, this compound effectively rescued at least one aspect of the phenotypic dysfunction associated with the smn-1 mutation. [] This finding, alongside the positive results observed with 4-aminopyridine and N-acetylneuraminic acid, highlights the model's utility in identifying potential therapeutic agents for SMA.
Q4: Are there any analytical techniques used to study this compound's properties?
A4: Several analytical techniques were employed to characterize this compound. Single-crystal X-ray diffraction was utilized to determine the crystal structures of both polymorphs at 298 K and 220 K. [] Differential scanning calorimetry and variable-temperature powder X-ray diffraction confirmed the reversibility of the transformation between the two forms. [] These techniques provide valuable insights into the solid-state properties and thermal behavior of the compound.
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